molecular formula C32H28F2N2O6 B11078379 Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11078379
M. Wt: 574.6 g/mol
InChI Key: KOYOCTDGXGOTJS-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a mouthful of a compound, but its structure reveals its complexity. Let’s break it down:

  • Core Structure: : The compound belongs to the quinoline family, characterized by a bicyclic ring system containing a nitrogen atom. The hexahydroquinoline ring in this compound provides rigidity and stability.

  • Functional Groups

      Amino Group (NH₂): Positioned at the 2-position, it imparts basicity and potential for hydrogen bonding.

      Fluorophenyl Groups: Four fluorine-substituted phenyl rings (4-fluorophenyl) are attached at various positions, contributing to the compound’s lipophilicity and electronic properties.

      Methoxyphenyl Group: A methoxy group (OCH₃) is present at the 7-position, affecting solubility and reactivity.

      Carboxylate Groups: Two carboxylate groups (COO⁻) at the 3,6-positions enhance water solubility and facilitate salt formation.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The compound is typically synthesized through a multistep process involving cyclization, functional group transformations, and esterification.

    Key Steps:

Industrial Production:

    Limited Information: Unfortunately, specific industrial-scale methods for producing this compound are not widely documented. It likely remains a research or specialized chemical.

Chemical Reactions Analysis

    Reactivity: Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various reactions

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent due to its structural features.

    Biological Studies: The compound’s interactions with cellular targets (e.g., enzymes, receptors) are investigated.

    Industry: Limited applications, but it may find use in specialized materials or catalysts.

Mechanism of Action

    Target Identification: Further research is needed, but it likely interacts with specific proteins or enzymes.

    Pathways: It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

    Uniqueness: Its combination of substituents and the hexahydroquinoline core sets it apart.

    Similar Compounds: Related quinoline derivatives include other fluorinated or methoxylated analogs.

Properties

Molecular Formula

C32H28F2N2O6

Molecular Weight

574.6 g/mol

IUPAC Name

dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H28F2N2O6/c1-40-22-14-6-17(7-15-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-4-8-19(33)9-5-18)28(32(39)42-3)30(35)36(24)21-12-10-20(34)11-13-21/h4-15,23,25-26H,16,35H2,1-3H3

InChI Key

KOYOCTDGXGOTJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=C(C=C4)F)N)C(=O)OC)C5=CC=C(C=C5)F)C(=O)C2C(=O)OC

Origin of Product

United States

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